molecular formula C15H14O4 B14622505 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one CAS No. 60714-54-7

1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one

Cat. No.: B14622505
CAS No.: 60714-54-7
M. Wt: 258.27 g/mol
InChI Key: SGSNFWBUTGZVOW-UHFFFAOYSA-N
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Description

1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 4,5-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Acetyl-4-hydroxynaphthalen-2-yl)propan-2-one
  • 1-(3-Acetyl-5-hydroxynaphthalen-2-yl)propan-2-one
  • 1-(3-Acetyl-4,5-dimethoxynaphthalen-2-yl)propan-2-one

Uniqueness

1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is unique due to the presence of two hydroxyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions and applications compared to its analogs .

Properties

CAS No.

60714-54-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(3-acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one

InChI

InChI=1S/C15H14O4/c1-8(16)6-11-7-10-4-3-5-12(18)14(10)15(19)13(11)9(2)17/h3-5,7,18-19H,6H2,1-2H3

InChI Key

SGSNFWBUTGZVOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)C

Origin of Product

United States

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